2-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4,6-dinitrophenol
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Overview
Description
2-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL is a complex organic compound featuring a triazole ring, hydrazine linkage, and a dinitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazine Linkage Formation: The triazole intermediate is then reacted with hydrazine derivatives to form the hydrazine linkage.
Dinitrophenol Incorporation: Finally, the hydrazine-linked triazole is coupled with a dinitrophenol derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenolic and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, reduced amino compounds, and oxidized phenolic compounds.
Scientific Research Applications
2-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease conditions.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets. The triazole ring and hydrazine linkage allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The dinitrophenol moiety may also contribute to its biological effects by disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-2-hydroxyphenyl derivatives: These compounds share structural similarities but differ in their functional groups and overall reactivity.
Triazole-based hydrazones: These compounds have similar triazole and hydrazine linkages but may vary in their substituents and biological activities.
Uniqueness
2-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL is unique due to its combination of a triazole ring, hydrazine linkage, and dinitrophenol moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N8O5 |
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Molecular Weight |
322.24 g/mol |
IUPAC Name |
2-[(E)-[(4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C10H10N8O5/c1-5-13-15-10(16(5)11)14-12-4-6-2-7(17(20)21)3-8(9(6)19)18(22)23/h2-4,19H,11H2,1H3,(H,14,15)/b12-4+ |
InChI Key |
FQQVRZZGIDGDAV-UUILKARUSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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